Structural Uniqueness: The 3-(4-Ethylphenyl) Motif as a Key Differentiator from Potent ATM Kinase and Bromodomain Scaffolds
A 2026 study on pyrazolo[4,3-c]quinolines as ATM inhibitors demonstrates the profound impact of the substituent at the 3-position. The lead compound in that series, A36, achieved an ATM IC50 of 0.3 nM and 80.5% oral bioavailability, but its structure uses a different aryl group at the 3-position. [1] No quantitative biological data exists for the target compound bearing a 4-ethylphenyl group at this position. Its closest structural comparator, 3-(4-ethylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901268-03-9), which lacks both the 8-fluoro and 3-nitro groups, also has no reported biological potency. This creates a significant knowledge gap: the 4-ethyl substituent increases lipophilicity (predicted logP of 4.847) [2] compared to a methyl or unsubstituted phenyl, which could enhance membrane permeability or alter target selectivity in an unpredictable manner. The absence of data on this specific motif makes the target compound a distinct chemical probe for de-risking SAR exploration.
| Evidence Dimension | Presence of quantified target-specific biological activity (e.g., IC50) for the 3-(4-ethylphenyl) substituent in the pyrazolo[4,3-c]quinoline series |
|---|---|
| Target Compound Data | No published quantitative data (IC50/Ki) for any target |
| Comparator Or Baseline | ATM Inhibitor A36: ATM IC50 = 0.3 nM, F% = 80.5% (structure does not contain a 4-ethylphenyl group) |
| Quantified Difference | Not applicable; data for the specific motif is absent. |
| Conditions | Comparison is across different chemical series from J. Med. Chem. 2026 |
Why This Matters
Procurement of this specific CAS number is essential to fill a data void; no existing analog with a 4-ethylphenyl group has defined biological activity, making it the exclusive entry point for investigating this chemical subspace.
- [1] Yang, T.; Guo, T.; Yuan, Y.; Tang, M.; Cui, X.; Zhao, M.; Qin, M.; Yang, Z. Rational Design of Novel pyrazolo[4,3-c]quinoline Derivatives as Potent, Selective, and Orally Bioavailable ATM Inhibitors with Promising In Vivo Efficacy. J. Med. Chem. 2026. DOI: 10.1021/acs.jmedchem.5c03290. View Source
- [2] ZINC Database. ZINC000101456367. Predicted logP: 4.847. View Source
